An In-depth Technical Guide to 5-(4-Ethylphenyl)-2-pyridinecarboxylic Acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 5-(4-Ethylphenyl)-2-pyridinecarboxylic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-(4-ethylphenyl)-2-pyridinecarboxylic acid, a biaryl carboxylic acid with significant potential in medicinal chemistry and materials science. This document details a robust synthetic methodology for its preparation via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines a thorough analytical characterization workflow, including spectroscopic and chromatographic techniques. The guide also explores the potential applications of this molecule, drawing on structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this and structurally related compounds.
Introduction
5-(4-Ethylphenyl)-2-pyridinecarboxylic acid belongs to the class of 5-aryl-2-pyridinecarboxylic acids, a scaffold of significant interest in contemporary chemical research. The pyridinecarboxylic acid moiety is a well-established pharmacophore and a versatile building block in supramolecular chemistry. The introduction of a substituted phenyl ring at the 5-position of the pyridine core creates a biaryl structure, which can lead to a diverse range of biological activities and material properties.
The inherent asymmetry and the presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a metal-coordinating nitrogen atom make these molecules attractive for the development of novel therapeutics, functional materials, and catalysts. This guide will provide a detailed exploration of the chemical structure, a reliable synthetic route, and a comprehensive analytical strategy for 5-(4-ethylphenyl)-2-pyridinecarboxylic acid.
Chemical Structure and Properties
The chemical structure of 5-(4-Ethylphenyl)-2-pyridinecarboxylic acid is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a 4-ethylphenyl group at the 5-position.
Diagram 1: Chemical Structure of 5-(4-Ethylphenyl)-2-pyridinecarboxylic acid
Caption: Chemical structure of 5-(4-Ethylphenyl)-2-pyridinecarboxylic acid.
| Property | Predicted Value/Information | Source |
| CAS Number | 1226265-49-1 | [1] |
| Molecular Formula | C₁₄H₁₃NO₂ | Inferred from structure |
| Molecular Weight | 227.26 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Analogy to similar compounds[2] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Analogy to similar compounds |
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The synthesis of 5-(4-ethylphenyl)-2-pyridinecarboxylic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[3][4][5] The general strategy involves the coupling of a pyridine-based halide or triflate with an arylboronic acid. For the synthesis of the target molecule, 5-bromo-2-pyridinecarboxylic acid serves as a suitable starting material.
Diagram 2: Proposed Synthesis Workflow for 5-(4-Ethylphenyl)-2-pyridinecarboxylic acid
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura couplings.[2][6] Optimization of reaction conditions may be necessary to achieve the highest yields.
Materials:
-
5-Bromo-2-pyridinecarboxylic acid (1.0 eq)
-
4-Ethylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-pyridinecarboxylic acid, 4-ethylphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Acidification and Isolation: If the product is in its salt form after basic work-up, the aqueous layer should be acidified with 1 M HCl to precipitate the carboxylic acid. The precipitate can then be collected by filtration, washed with cold water, and dried under vacuum.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 5-(4-ethylphenyl)-2-pyridinecarboxylic acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as the ethyl group protons (a quartet and a triplet). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all fourteen carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic rings.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1][10]
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product and for quantitative analysis.
Potential Applications
While specific applications for 5-(4-ethylphenyl)-2-pyridinecarboxylic acid are not extensively documented, the structural motif is prevalent in compounds with a wide range of biological activities and material properties.
-
Medicinal Chemistry: Pyridinecarboxylic acid derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The biaryl structure can enhance binding to biological targets.
-
Materials Science: The rigid, planar structure and the presence of coordinating atoms make this molecule a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting optical or catalytic properties.
-
Agrochemicals: The pyridinecarboxylic acid scaffold is also found in some herbicides and pesticides.[11][12]
Safety Information
No specific safety data sheet (SDS) is readily available for 5-(4-ethylphenyl)-2-pyridinecarboxylic acid. However, based on the safety information for structurally similar compounds like 2,5-pyridinedicarboxylic acid and 5-ethylpyridine-2,3-dicarboxylic acid, the following general precautions should be taken:[13][14][15][16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Hazards: May cause skin, eye, and respiratory irritation. Avoid ingestion and inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-(4-Ethylphenyl)-2-pyridinecarboxylic acid is a valuable compound with significant potential for further research and development. This technical guide provides a solid foundation for its synthesis, characterization, and exploration of its applications. The detailed synthetic protocol, based on the robust Suzuki-Miyaura cross-coupling reaction, offers a reliable method for its preparation. The comprehensive analytical workflow ensures the confirmation of its structure and purity. As research in medicinal chemistry and materials science continues to evolve, molecules like 5-(4-ethylphenyl)-2-pyridinecarboxylic acid will undoubtedly play an important role in the discovery of new and innovative solutions.
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